1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
Description
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a urea derivative featuring a benzyl group and a piperidin-4-ylmethyl moiety substituted with a furan-3-carbonyl group. While specific data on this compound (e.g., CAS number, molecular weight) are unavailable in the provided evidence, its structural framework aligns with pharmacologically relevant urea analogs.
Properties
IUPAC Name |
1-benzyl-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(17-8-11-25-14-17)22-9-6-16(7-10-22)13-21-19(24)20-12-15-4-2-1-3-5-15/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGYJKWOXSCMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with benzylamine under reductive amination conditions to yield N-benzylpiperidine.
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Furan-3-carbonylation: : The next step involves the introduction of the furan-3-carbonyl group. This can be done by reacting the N-benzylpiperidine with furan-3-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
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Urea Formation: : Finally, the urea moiety is introduced by reacting the amide with an isocyanate, such as phenyl isocyanate, under mild conditions to yield the final product, 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group and under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to the presence of the piperidine ring.
Biological Studies: It can be used in studies investigating the interaction of synthetic compounds with biological targets, such as enzymes or receptors.
Pharmacology: The compound can be tested for its pharmacokinetic and pharmacodynamic properties to evaluate its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea would depend on its specific biological target. Generally, compounds with similar structures can interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine ring is known to interact with various receptors in the central nervous system, potentially leading to effects on neurotransmission. The furan ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and physicochemical properties of analogous compounds:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan-3-carbonyl group contrasts with the electron-withdrawing Cl () or CF3 () substituents. This may improve solubility compared to highly hydrophobic analogs .
- Heterocyclic Influence : Benzooxazole () and indole () cores enhance rigidity and π-π stacking, whereas the furan in the target compound offers conformational flexibility .
Biological Activity
1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a piperidine ring, and a urea moiety. The molecular formula is , and its unique combination of functional groups suggests potential interactions with various biological targets.
Synthesis Methods
Synthetic Routes:
The synthesis typically involves several steps:
- Formation of furan-3-carbonyl chloride : Reacting furan-3-carboxylic acid with thionyl chloride.
- Nucleophilic substitution : The resulting furan-3-carbonyl chloride reacts with piperidine.
- Formation of the urea derivative : This intermediate is then reacted with an appropriate isocyanate to yield the final product.
Industrial Production Methods:
For large-scale production, methods may include continuous flow reactors and automated systems to enhance yield and purity.
The biological activity of 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is likely mediated through interactions with specific enzymes or receptors. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity :
- Enzyme Inhibition :
- Receptor Binding :
Case Study 1: Anticancer Efficacy
A study involving derivatives of the compound demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Enzyme Interaction
In vitro studies have indicated that structurally similar compounds effectively inhibit FLT3 kinase activity, showcasing the potential of these derivatives in treating acute myeloid leukemia (AML) .
Comparative Analysis
| Compound | Biological Activity | IC Values | Mechanism |
|---|---|---|---|
| 1-Benzyl-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea | Anticancer | TBD | Enzyme inhibition |
| Related Compound A | Anticancer | 7.89 nM (FLT3) | Receptor antagonism |
| Related Compound B | Enzyme inhibition | 0.86 μM (GSK-3β) | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
